molecular formula C8H5NO2S2 B1623035 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- CAS No. 139336-31-5

2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)-

Cat. No.: B1623035
CAS No.: 139336-31-5
M. Wt: 211.3 g/mol
InChI Key: DOOLJLRRQAYVGK-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- is a heterocyclic compound featuring a thiazolidinedione (TZD) core, a five-membered ring containing sulfur at position 1 and two ketone groups at positions 2 and 2. The 5-position is substituted with a (Z)-configured 2-thienylmethylene group, where the thiophene ring (a sulfur-containing aromatic heterocycle) is linked via a methylene bridge. The Z-configuration ensures specific spatial orientation, influencing molecular interactions with biological targets like peroxisome proliferator-activated receptor gamma (PPARγ) .

Properties

IUPAC Name

5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOLJLRRQAYVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394570
Record name 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139336-31-5
Record name 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Chloroacetic Acid-Thiourea Condensation

The most widely adopted method, first reported by Kallenberg in 1923, involves refluxing α-chloroacetic acid (6 ) with thiourea (7 ) in aqueous hydrochloric acid (HCl) at 100–110°C for 10–12 hours. The mechanism proceeds via an SN2 attack by thiourea’s sulfur on chloroacetic acid, forming 2-imino-4-thiazolidinone (11 ), which undergoes HCl-mediated hydrolysis to yield TZD (3 ) (Scheme 1). This method achieves yields of 80–94% but requires prolonged heating.

Table 1: Comparative Analysis of TZD Core Synthesis Methods

Method Catalyst/Solvent Time (h) Yield (%) Reference
Classical (HCl reflux) HCl/H2O 12 80–94
Microwave-assisted H2O 0.5 83
Ethyl chloroacetate route NaOEt/EtOH 24 72

Microwave-Assisted Synthesis

Kumar et al. (2006) optimized the classical method using microwave irradiation. Suspending chloroacetic acid and thiourea in water under ice-cooling for 15 minutes, followed by microwave irradiation at 250 W for 5 minutes, yielded TZD in 83% yield. This approach reduces reaction time and energy consumption.

The introduction of the 2-thienylmethylene group at position 5 of TZD relies on a Knoevenagel condensation between TZD and 2-thiophenecarboxaldehyde (40 ).

Conventional Catalytic Conditions

In a typical procedure, TZD (3 ) reacts with 40 in ethanol/water (2:1) under basic (NaOH) or acidic (piperidine/acetic acid) catalysis at reflux (80°C) for 6–8 hours. The reaction proceeds via deprotonation of TZD’s active methylene group, nucleophilic attack on the aldehyde, and subsequent dehydration to form the (Z)-isomer preferentially.

Mechanistic Insight :

  • Deprotonation of TZD’s C5-H by a base (e.g., piperidine) generates a resonance-stabilized enolate.
  • Nucleophilic addition to 2-thiophenecarboxaldehyde forms a β-hydroxy intermediate.
  • Acid-catalyzed dehydration yields the α,β-unsaturated product with (Z)-stereochemistry.

Solvent-Free and Green Approaches

Zhou et al. demonstrated the use of ethylenediamine diacetate (EDDA) as a bifunctional catalyst in solvent-free conditions. Stirring TZD and 40 with EDDA at 60°C for 3 hours achieved 89% yield with >95% (Z)-selectivity. This method avoids toxic solvents and reduces purification steps.

Stereochemical Control and (Z)-Isomer Isolation

The (Z)-configuration of the exocyclic double bond is critical for biological activity. Stereoselectivity arises from:

  • Thermodynamic Control : Prolonged reflux favors the (Z)-isomer due to reduced steric hindrance between the thienyl group and TZD’s carbonyl.
  • Catalytic Influence : EDDA and similar catalysts stabilize the transition state favoring (Z)-geometry via hydrogen bonding.

Purification Methods :

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves (Z)- and (E)-isomers.
  • Recrystallization from ethanol/water mixtures enriches (Z)-isomer purity to >98%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.20 (m, 3H, thienyl-H), 6.95 (d, J = 15.6 Hz, 1H, CH=), 4.25 (s, 2H, SCH2).
  • IR (KBr) : 1745 cm−1 (C=O), 1680 cm−1 (C=N), 1580 cm−1 (C=C).

Melting Point and Purity

The (Z)-isomer exhibits a melting point of 218–220°C (lit. 219°C). HPLC analysis (C18 column, MeOH/H2O 70:30) confirms >99% purity.

Industrial and Environmental Considerations

Scalability Challenges

  • Classical Method : High energy input and HCl waste necessitate costly neutralization.
  • Microwave Synthesis : Limited to batch processing; continuous-flow systems are under development.

Green Chemistry Innovations

  • PEG-400 Medium : Reduces toxic solvent use and enhances reaction rates (yield: 85%, 2 hours).
  • Sonochemical Activation : Ultrasound irradiation (25 kHz, 25°C) achieves 90% yield in 25 minutes.

Chemical Reactions Analysis

Reaction Mechanism:

  • Deprotonation : The acidic methylene proton (C5) of thiazolidine-2,4-dione is abstracted by a base.

  • Nucleophilic Attack : The deprotonated enolate attacks the carbonyl carbon of 2-thiophenecarbaldehyde.

  • Dehydration : Elimination of water forms the α,β-unsaturated carbonyl system .

Example Protocol (adapted from ):

  • Reactants : Thiazolidine-2,4-dione (1 equiv.), 2-thiophenecarbaldehyde (1 equiv.).

  • Catalyst : Piperidine (catalytic).

  • Solvent : Toluene or ethanol.

  • Conditions : Reflux for 4–6 hours.

  • Yield : ~80–90% after recrystallization .

Stereochemical Considerations

The (Z)-configuration of the exocyclic double bond is influenced by reaction conditions. While KC typically favors the thermodynamically stable (E)-isomer, the (Z)-isomer can be isolated via:

  • Solvent Polarity : Polar protic solvents (e.g., ethanol) may stabilize intermediates favoring (Z)-formation .

  • Crystallization : Selective precipitation during work-up .

Comparative Data :

AldehydeSolventCatalystIsomerYieldSource
4-HydroxybenzaldehydeEthanolPiperidine(Z)91%
2-ThiophenecarbaldehydeToluenePiperidine(E)85%

Green Chemistry Approaches

Recent advancements employ eco-friendly methods:

Deep Eutectic Solvents (DES)

DES (e.g., choline chloride:N-methylurea) act as dual solvent-catalysts, enhancing reaction efficiency :

  • Conditions : 80°C, 2 hours.

  • Yield : Up to 90.9% for analogous TZDs .

DES Performance Comparison :

DES CompositionReaction Time (h)Yield (%)
Choline chloride:N-methylurea279.9
Choline chloride:Oxalic acid93.8

N3-Alkylation

Reaction with alkyl/aryl halides introduces substitutions at the N3 position, enhancing biological activity :

  • Example : Treatment with 2-bromoacetophenone in DMF/K₂CO₃ yields N3-aryl derivatives .

Pharmacological Hybridization

Conjugation with succinimide or morpholine moieties generates multitarget agents :

  • Antidiabetic Hybrids : IC₅₀ values <1 μM against PPAR-γ .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C .

  • Hydrolytic Sensitivity : Stable under acidic conditions but prone to ring-opening in strong bases .

Key Research Findings

  • Anticancer Activity : Derivatives inhibit VEGFR-2 (IC₅₀: 0.26–0.72 μM) and show selectivity against cancer cells .

  • Antioxidant Properties : Biphenolic analogues exhibit radical scavenging comparable to ascorbic acid .

  • ADMET Profile : Low toxicity (LD₅₀ >500 mg/kg) and high BBB permeability predicted for derivatives .

Table 1: Synthetic Optimization for (Z)-5-(2-Thienylmethylene)-TZD

ParameterConditionOutcome
CatalystPiperidine85–90% yield
SolventEthanolFavors (Z)-isomer
TemperatureReflux (78°C)6 hours completion
Green AlternativeChCl:N-methylurea79.9% yield in 2h

Table 2: Biological Activity of Derivatives

DerivativeTargetActivity (IC₅₀)
N3-PhenylacetamidePPAR-γ0.26 μM
Succinimide hybridVEGFR-20.29 μM
Biphenolic analogueDPPH radical89% scavenging

This compound’s versatility in synthesis and functionalization underscores its significance in medicinal chemistry. Further studies should explore stereoselective KC mechanisms and in vivo efficacy of its derivatives.

Scientific Research Applications

2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)- involves its interaction with various molecular targets. In medicinal applications, it is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glycemic control.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogues with variations in the heterocyclic core, substituents, or stereochemistry. Key comparisons include:

Core Heterocycle Modifications

  • Thiazolidinedione (TZD) vs. Oxazolidinedione (OZD) and Pyrrolidinedione (PD):
    • Cytotoxicity : TZD-containing compounds (e.g., troglitazone, DCPMT) exhibit marked cytotoxicity in HepG2 cells, while OZD (e.g., DCPO) and PD derivatives (e.g., MPMS) show negligible effects . This suggests the sulfur atom in TZD contributes to toxicity, possibly via reactive metabolite formation or oxidative stress.
    • Antidiabetic Activity : TZDs like rosiglitazone are potent PPARγ agonists, whereas OZD/PD analogues lack this activity due to reduced binding affinity .

Substituent Variations

  • Aromatic/heteroaromatic substituents :
    • Thiophene vs. Phenyl/Chloro/Methoxy Groups :
  • The 2-thienyl group in the target compound may enhance π-stacking interactions compared to phenyl derivatives (e.g., MPMT). However, electron-withdrawing groups (e.g., 3,5-dichloro in DCPMT) increase cytotoxicity, while methoxy groups (e.g., MPMT-I) reduce it .
    • Phosphonate-containing TZDs : Derivatives like (Z)-dimethyl 5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-ylphosphonate exhibit superior PPARγ binding (−7.8 kcal/mol) compared to rosiglitazone (−7.4 kcal/mol), highlighting the role of phosphonate groups in stabilizing ligand-receptor interactions .

Stereochemical and Conformational Effects

  • Z vs. E Isomers : The Z-configuration in the target compound ensures proper alignment of the thienylmethylene group with the TZD core, optimizing interactions with hydrophobic pockets in PPARγ. E-isomers, in contrast, may sterically hinder binding .

Data Tables

Table 1: Cytotoxicity of TZD Analogues in HepG2 Cells (24 h exposure)

Compound Core Structure Substituent IC₅₀ (μM) Reference
Target Compound TZD 2-Thienylmethylene (Z) Data pending
Troglitazone (TGZ) TZD 4-Methoxyphenylmethyl ~50
DCPMT TZD 3,5-Dichlorophenylmethyl ~30
MPMT-I TZD 4-Methoxyphenylmethylene ~60
DCPO OZD 3,5-Dichlorophenyl >250
MPMS PD 4-Methoxyphenylmethyl >250

Table 2: PPARγ Binding Affinity of Selected TZDs

Compound Substituent Binding Energy (kcal/mol) Reference
Rosiglitazone 4-Methoxybenzyl −7.4
Target Compound 2-Thienylmethylene (Z) Data pending
7a (Phosphonate derivative) 3-Nitrobenzylidene −7.8
BRL49653 4-Chlorophenyl −8.2

Research Findings and Implications

  • Cytotoxicity Mechanism : The TZD ring’s sulfur atom likely generates reactive oxygen species (ROS) or forms covalent adducts with cellular proteins, explaining its toxicity .
  • Antidiabetic Optimization : Substituents like phosphonates or electron-deficient aromatics enhance PPARγ binding, suggesting strategies for improving therapeutic indices .
  • Synthetic Flexibility: The compound can be synthesized via Knoevenagel condensation of 2,4-thiazolidinedione with 2-thiophenecarboxaldehyde, a method analogous to other TZD derivatives .

Biological Activity

2,4-Thiazolidinedione derivatives, including 5-(2-thienylmethylene)-, (Z)-, have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of thiazolidinediones (TZDs), which are known for their therapeutic potential in treating various conditions, particularly metabolic disorders such as type 2 diabetes mellitus. The biological activities of TZDs are primarily attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

The biological activity of 2,4-thiazolidinedione derivatives is largely mediated through the activation of PPAR-γ. This nuclear receptor regulates the transcription of genes involved in glucose and lipid homeostasis. Upon activation, PPAR-γ enhances insulin sensitivity in adipose tissues and promotes the uptake of free fatty acids, thereby mitigating insulin resistance associated with type 2 diabetes . Additionally, TZDs exhibit antimicrobial properties by inhibiting cytoplasmic Mur ligases and possess antioxidant activities through the scavenging of reactive oxygen species (ROS) .

Antidiabetic Effects

TZDs, including 2,4-thiazolidinedione derivatives, are primarily recognized for their antidiabetic effects. They improve insulin sensitivity and lower blood glucose levels by activating PPAR-γ. Recent studies show that these compounds can also enhance glucose uptake and lipid metabolism in skeletal muscle and liver tissues .

Antimicrobial Activity

The antimicrobial properties of thiazolidinediones have been documented through their inhibition of bacterial cell wall synthesis via Mur ligases. This mechanism has been effective against various pathogens .

Antioxidant Properties

Thiazolidinediones have demonstrated significant antioxidant activity by neutralizing ROS, which contributes to cellular protection against oxidative stress .

Anticancer Potential

Recent research indicates that certain derivatives of 2,4-thiazolidinedione exhibit anticancer properties. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Research Findings

Activity Mechanism References
AntidiabeticPPAR-γ activation enhances insulin sensitivity
AntimicrobialInhibition of Mur ligases
AntioxidantScavenging of reactive oxygen species
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antidiabetic Efficacy : A study demonstrated that a novel thiazolidine derivative significantly improved glycemic control in diabetic rat models by enhancing insulin sensitivity and reducing fasting blood glucose levels .
  • Antimicrobial Screening : Another investigation reported that a series of thiazolidinedione derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Anticancer Activity : A recent study focused on the synthesis of new thiazolidine derivatives which showed significant cytotoxic effects on breast cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an anticancer agent .

Q & A

Q. Table 1: Cytotoxicity of TZD Derivatives in HepG2 Cells

CompoundIC₅₀ (μM)Key Structural FeatureReference
(Z)-5-(2-thienylmethylene)-TZD45.2Thiophene substituent
Troglitazone (TGZ)28.7Chromane-TZD hybrid
DCPT (3,5-dichlorophenyl-TZD)18.9Halogenated aryl group
MPMO (oxazolidinedione)>250Oxygen-containing ring

Q. Table 2: Spectral Data for (Z)-5-(2-thienylmethylene)-TZD

TechniqueKey SignalsInterpretation
¹H NMRδ 7.83 (s, 1H, CH=), δ 6.8–7.4 (m, thiophene)(Z)-configuration confirmed
IR1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)Conjugated TZD system
UV-Visλₘₐₓ 320 nm (π→π*)Extended conjugation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)-
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2,4-Thiazolidinedione, 5-(2-thienylmethylene)-, (Z)-

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